molecular formula C9H12N2O3S B2698014 Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate CAS No. 28920-94-7

Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Cat. No.: B2698014
CAS No.: 28920-94-7
M. Wt: 228.27
InChI Key: CTUHDEPMSBNYMS-UHFFFAOYSA-N
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Description

Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is an organic compound with a complex structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate typically involves the reaction of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
  • Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate

Uniqueness

Methyl 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the dimethyl groups and the thioester linkage distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-5-6(2)10-9(11-8(5)13)15-4-7(12)14-3/h4H2,1-3H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUHDEPMSBNYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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